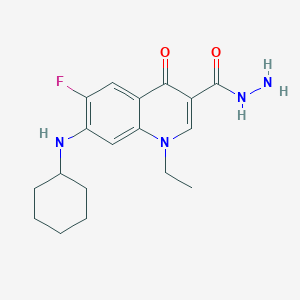

![molecular formula C19H17F3N2O2 B5514311 1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)

1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its variants, and employing different organic synthesis techniques. For instance, the Biginelli reaction has been utilized to synthesize novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing the versatility and efficiency of combining piperazine with various functional groups to yield complex molecules (Bhat et al., 2018).

Molecular Structure Analysis

Molecular structure determination of piperazine derivatives, including X-ray crystallography, plays a crucial role in understanding their chemical behavior and potential interactions. The crystal structure of a related piperazine compound revealed a chair conformation of the piperazine ring, which is significant for assessing the spatial arrangement and potential reactivity of such molecules (Chen et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. Synthesis and reaction studies have led to the development of compounds with significant biological activities, such as antimicrobial and anticancer properties, demonstrating the chemical versatility of piperazine derivatives (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility, and crystal structure, are essential for their application in various fields. The polymorphism, solubility, and stability of these compounds can significantly affect their chemical and pharmacological properties (Jotani et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Biginelli Synthesis : A study explored the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. The structural confirmation of these derivatives was achieved through X-ray crystallography, demonstrating the versatility of piperazine derivatives in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Antibacterial and Biofilm Inhibition

- Biofilm and MurB Inhibitors : Piperazine derivatives have shown promising results as bacterial biofilm inhibitors. One such compound demonstrated significant inhibitory activities against various bacterial strains, including E. coli and S. aureus, and proved to be an effective MurB enzyme inhibitor (Mekky & Sanad, 2020).

Herbicides and Plant Growth Regulation

- Herbicides and Cytokinins : Piperazine derivatives have been evaluated as potential herbicides and plant growth regulators. Their structure–activity relationships indicate that specific structural elements enhance their herbicidal and cytokinin-mimicking properties (Stoilkova, Yonova, & Ananieva, 2014).

Antimicrobial Activities

- Triazole Derivatives : Novel triazole derivatives with piperazine components have demonstrated antimicrobial activities against various microorganisms. Some derivatives exhibited good to moderate activities, highlighting the potential of piperazine in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antidepressant and Antianxiety Activities

- Novel Derivatives for Mental Health : A study synthesized novel piperazine derivatives and evaluated their antidepressant and antianxiety activities. Some compounds significantly reduced immobility times and showed notable antianxiety effects (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Metabolism Studies

- Metabolic Evaluation : Piperazine derivatives like TM208 have been studied for their metabolism in rats, revealing various metabolites and providing insights into the metabolic pathways of these compounds (Jiang, Ling, Han, Li, & Cui, 2007).

Antitumor Activity

- Breast Cancer Cell Inhibition : 1,2,4-Triazine derivatives bearing a piperazine amide moiety have shown potential as anticancer agents, especially against breast cancer cells. Their synthesis and evaluation highlight the role of piperazine in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Anticonvulsant and Antimicrobial Activities

- Pyran-4-one Derivatives : Piperazine derivatives have been synthesized for their anticonvulsant and antimicrobial properties. Certain derivatives showed effectiveness against seizures and microbial growth, suggesting their diverse therapeutic potential (Aytemi̇r, Çalış, & Özalp, 2004).

Propiedades

IUPAC Name |

1-(4-methylphenyl)-4-[2-(2,3,6-trifluorophenyl)acetyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12-2-4-13(5-3-12)24-9-8-23(11-18(24)26)17(25)10-14-15(20)6-7-16(21)19(14)22/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWWQZOMEQCJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CC3=C(C=CC(=C3F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

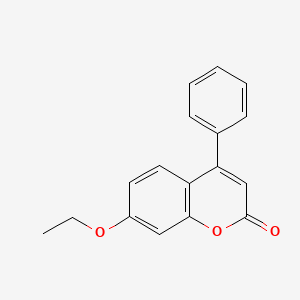

![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)

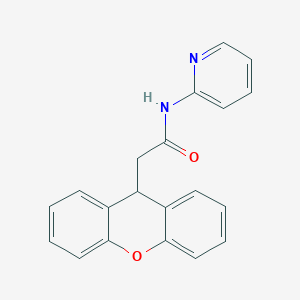

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

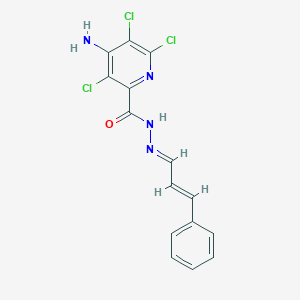

![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)

![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)